molecular formula C23H20Cl2N2O3 B12008842 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide CAS No. 764692-97-9

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide

Cat. No.: B12008842
CAS No.: 764692-97-9
M. Wt: 443.3 g/mol
InChI Key: MBLMRBVTGQOIFG-VULFUBBASA-N
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Description

  • N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide is a chemical compound with a complex structure. It falls into the category of hydrazides, which are derivatives of hydrazine (N₂H₄).
  • The compound’s systematic name reflects its substituents and functional groups. Let’s break it down:
    • The “N’” prefix indicates that the hydrazide group (N-NH-CO-) is attached to a benzylidene moiety.
    • The benzylidene group (C₆H₅-CH=N-) is connected to a 4-chlorobenzyl ether (C₆H₄Cl-CH₂O-) through an oxygen bridge.
    • The other end of the molecule contains a 4-chlorophenoxy group (C₆H₄Cl-O-).
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate this fully.
    • Potential pathways include inhibition of enzymes, modulation of cellular signaling, or interference with metabolic processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications

    Properties

    CAS No.

    764692-97-9

    Molecular Formula

    C23H20Cl2N2O3

    Molecular Weight

    443.3 g/mol

    IUPAC Name

    2-(4-chlorophenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]propanamide

    InChI

    InChI=1S/C23H20Cl2N2O3/c1-16(30-22-12-8-20(25)9-13-22)23(28)27-26-14-17-4-10-21(11-5-17)29-15-18-2-6-19(24)7-3-18/h2-14,16H,15H2,1H3,(H,27,28)/b26-14+

    InChI Key

    MBLMRBVTGQOIFG-VULFUBBASA-N

    Isomeric SMILES

    CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

    Canonical SMILES

    CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

    Origin of Product

    United States

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